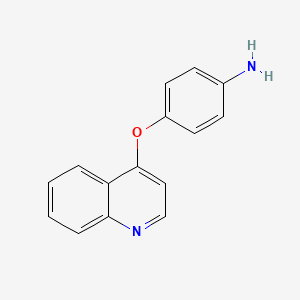

4-(Quinolin-4-yloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-quinolin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMHEXQDMAAWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863503-93-9 | |

| Record name | 4-(quinolin-4-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide on the Strategic Role of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline in the Synthesis of Cabozantinib

Abstract

Cabozantinib is a potent multi-tyrosine kinase inhibitor (TKI) pivotal in the treatment of various malignancies, including medullary thyroid cancer and advanced renal cell carcinoma.[1] Its clinical success is underpinned by a molecular architecture that facilitates high-affinity binding to key oncogenic kinases such as MET, VEGFR2, and RET.[1] Central to the efficient and scalable synthesis of Cabozantinib is the key intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[2] This technical guide provides an in-depth analysis of this intermediate's strategic importance, detailing its synthesis, characterization, and subsequent conversion to Cabozantinib. We will explore the underlying chemical principles, compare synthetic methodologies, and provide field-proven protocols for researchers, chemists, and professionals in drug development.

Part 1: The Quinoline Ether Moiety: A Privileged Scaffold in Kinase Inhibition

The quinoline ring system is recognized in medicinal chemistry as a "privileged scaffold".[3][4] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets with high affinity. In the context of oncology, quinoline derivatives have demonstrated significant inhibitory activity across a broad spectrum of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][5]

The 4-anilinoquinoline core, a prominent feature of many TKIs, owes its efficacy to its ability to mimic the adenine moiety of ATP, allowing it to competitively bind within the ATP-binding pocket of kinases. The quinoline ring itself often forms crucial hydrogen bonds and hydrophobic interactions with the hinge region of the kinase domain. The ether linkage at the 4-position provides a flexible yet stable connection to the aniline "headgroup," which can be further functionalized to achieve desired selectivity and pharmacokinetic properties. In Cabozantinib, this aniline nitrogen serves as the attachment point for the cyclopropane-1,1-dicarboxamide moiety, which extends into the solvent-exposed region, further enhancing binding and modulating the drug's activity profile.

Caption: Interaction of the quinoline ether scaffold within a kinase ATP-binding pocket.

Part 2: Synthesis of the Key Intermediate: 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

The construction of the 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline intermediate is the cornerstone of the Cabozantinib synthesis. Its efficient preparation is critical for the overall economic viability of the drug's production.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of Cabozantinib reveals the primary building blocks. The final amide bond formation leads back to the key intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, and an activated cyclopropane carboxylic acid derivative. The key intermediate itself is disconnected via a carbon-oxygen bond, pointing to a nucleophilic aromatic substitution (SNAr) between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol.

Caption: Retrosynthetic analysis of Cabozantinib.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially applied method for synthesizing the key intermediate is the SNAr reaction.[6] This reaction involves the displacement of the chloride at the C4 position of the quinoline ring by the phenoxide of 4-aminophenol. The electron-withdrawing nature of the quinoline's nitrogen atom activates the C4 position, making it susceptible to nucleophilic attack.

The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAC), in the presence of a strong base to deprotonate the hydroxyl group of 4-aminophenol.[7][8][9]

Caption: Generalized workflow for the SNAr synthesis of the key intermediate.

Comparative Analysis of SNAr Conditions:

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| NaH | DMSO | 100 | Not explicitly stated | [7] |

| t-BuOK | DMAC | Not explicitly stated | 87 | [8] |

| NaOH | DMSO | 120-125 | ~93 (based on starting material for subsequent steps) | [9] |

Expert Insights: The choice of base and solvent is critical for reaction efficiency and purity profile. Sodium hydride (NaH) is a powerful, non-nucleophilic base but requires careful handling due to its reactivity with water. Potassium tert-butoxide (t-BuOK) is a strong, hindered base that is highly effective in polar aprotic solvents.[8] Sodium hydroxide (NaOH) presents a more cost-effective and scalable option, though it may require higher temperatures to drive the reaction to completion.[9] The high temperatures are necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Detailed Experimental Protocol (SNAr)

The following protocol is a representative example adapted from published procedures.[8][9]

Materials:

-

4-Chloro-6,7-dimethoxyquinoline (1.0 eq)

-

4-Aminophenol (1.1 eq)

-

Potassium tert-butoxide (t-BuOK) (1.5 eq)

-

N,N-Dimethylacetamide (DMAC)

Procedure:

-

Inert Atmosphere: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-aminophenol and DMAC.

-

Base Addition: Stir the mixture under a nitrogen atmosphere and cool to 0-5 °C in an ice bath. Add potassium tert-butoxide portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Formation of Phenoxide: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide.

-

Addition of Quinoline: Add 4-chloro-6,7-dimethoxyquinoline to the reaction mixture.

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and slowly quench by adding water. This will precipitate the crude product.

-

Isolation: Filter the solid precipitate, wash thoroughly with water to remove inorganic salts and residual solvent, and then with a cold non-polar solvent like isopropanol.[9]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and dimethylacetamide (DMA), to yield the final product with high purity.[10]

Alternative Synthetic Approaches: The Ullmann Condensation

While SNAr is the predominant method, the Ullmann condensation represents an alternative C-O bond-forming strategy.[11] This copper-catalyzed reaction couples an aryl halide with an alcohol.[11][12][13] In this context, it would involve the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol, catalyzed by a copper(I) source, often in the presence of a ligand.[14]

Causality Behind Method Choice: The SNAr reaction is generally preferred for this specific synthesis because the quinoline ring is sufficiently activated by the ring nitrogen, obviating the need for a transition metal catalyst. This simplifies the reaction setup, reduces costs associated with the catalyst and ligands, and avoids potential issues with metal contamination in the final product, which is a critical concern in pharmaceutical manufacturing.

Part 3: Final Conversion to Cabozantinib

The final step in the synthesis is the formation of an amide bond between the primary amine of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and the carboxylic acid of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid.[7]

Amidation Strategies

Two primary strategies are employed for this coupling:

-

Acid Chloride Method: The carboxylic acid is first converted to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][15] The resulting acid chloride is then reacted with the aniline intermediate. While effective, this method can generate impurities, such as oxalamide byproducts if oxalyl chloride is used, which can complicate purification and reduce the overall yield.[15]

-

Direct Coupling Method: This approach uses peptide coupling reagents to facilitate the direct formation of the amide bond from the carboxylic acid and the aniline. Common reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP).[16][17] This method often proceeds under milder conditions and can offer a cleaner reaction profile, though the coupling reagents can be expensive.[15] A recent development involves a two-step continuous synthesis in a microreactor using EDCI/HOBt, achieving a high yield in a short time.[16]

Caption: Final amidation step to synthesize Cabozantinib.

Detailed Experimental Protocol (Direct Coupling)

This protocol is a representative example based on published patent literature.[17]

Materials:

-

4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline hydrochloride (1.0 eq)

-

1-((4-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (1.05 eq)

-

EDC.HCl (1.5 eq)

-

DMAP (1.2 eq)

-

Dichloromethane (DCM)

Procedure:

-

Setup: Charge a reaction vessel with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline hydrochloride and dichloromethane under a nitrogen atmosphere.

-

Reagent Addition: Add 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid, DMAP, and EDC.HCl to the stirred suspension at room temperature (25-30 °C).

-

Reaction: Stir the mixture for 10-12 hours at room temperature. Monitor the reaction for completion by HPLC.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with a dilute HCl solution, a sodium bicarbonate solution, and finally with brine to remove unreacted starting materials and coupling byproducts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Cabozantinib.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield pure Cabozantinib.[17]

Part 4: Conclusion

4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline is not merely a precursor but a strategically vital intermediate in the synthesis of Cabozantinib. Its structure contains the essential quinoline ether pharmacophore, which is fundamental to the drug's mechanism of action. The robust and scalable SNAr reaction used for its synthesis is a testament to efficient process chemistry. Understanding the nuances of its synthesis and its subsequent conversion provides a critical framework for process optimization, impurity control, and the potential development of next-generation kinase inhibitors based on this privileged scaffold. The continuous evolution of synthetic methodologies, such as the adoption of flow chemistry, promises further improvements in the efficiency and sustainability of Cabozantinib production.

References

-

(PDF) New Synthesis of Antitumor Drug Cabozantinib - ResearchGate.

-

US20240190825A1 - Process for preparation of cabozantinib - Google Patents.

-

A New Synthesis of Cabozantinib - Taylor & Francis.

-

Cabozantinib synthesis - ChemicalBook.

-

Two-Step Continuous Synthesis of Cabozantinib in a Microreactor: Mechanism and Kinetics Research of EDCI/HOBt-Mediated Amidation - ACS Publications.

-

Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

-

Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

-

Ullmann condensation - Wikipedia.

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers.

-

Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - Semantic Scholar.

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC - NIH.

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.

-

Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.

-

(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).

-

Technical Support Center: Optimization of 4-Aminoquinoline Synthesis - Benchchem.

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed.

-

4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | Cas no:190728-25-7 | Svaklifesciences.

-

WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents.

-

Synthesis of 4-quinolones - Organic Chemistry Portal.

-

190728-25-7, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline Formula - ECHEMI.

-

Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents - PubMed.

-

Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library (a)... - ResearchGate.

-

Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.

-

Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation - Benchchem.

-

Ullmann Reaction - Organic Chemistry Portal.

Sources

- 1. Cabozantinib synthesis - chemicalbook [chemicalbook.com]

- 2. "Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Ramakrishna; Chandrakanth Rao Sirigiri [tdcommons.org]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tdcommons.org [tdcommons.org]

- 10. echemi.com [echemi.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. US20240190825A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

Safety Data Sheet (SDS) and toxicity profile for 4-(Quinolin-4-yloxy)aniline

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 4-(Quinolin-4-yloxy)aniline

A Note on Chemical Identity: The topic of this guide is 4-(Quinolin-4-yloxy)aniline. However, the vast majority of publicly available safety and toxicological data pertains to a closely related derivative, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline (CAS No. 190728-25-7). This compound is a known intermediate and impurity in the synthesis of the multi-kinase inhibitor drug, Cabozantinib.[1][2] Given the data availability and its relevance to the target audience of drug development professionals, this guide will focus on the dimethoxy-substituted compound. The toxicological principles and assessment frameworks discussed herein are, however, broadly applicable to the parent compound and similar derivatives.

Introduction

For researchers and scientists in the field of drug development, a thorough understanding of the safety and toxicity profile of any chemical intermediate is paramount. 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline is a key building block in medicinal chemistry, notable for its role in the synthesis of targeted cancer therapies.[3] Its structure, combining a quinoline core with an aniline moiety, presents a complex toxicological profile that warrants careful examination.

This technical guide provides a comprehensive analysis of the available Safety Data Sheet (SDS) information and constructs a predictive toxicity profile based on a rigorous structure-activity relationship (SAR) assessment of its constituent chemical motifs. As direct toxicological data for this specific molecule is scarce, this document emphasizes a scientifically-grounded, predictive approach, and outlines the necessary experimental protocols to validate these predictions, thereby ensuring a robust framework for risk assessment and safe handling.

Section 1: Chemical Identity and Consolidated Safety Data

A clear understanding of the compound's fundamental properties and established handling guidelines is the first step in a comprehensive safety assessment.

Physicochemical Properties

A summary of the key physicochemical data for 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(6,7-dimethoxyquinolin-4-yl)oxyaniline | [4] |

| Synonyms | 4-(4-Aminophenoxy)-6,7-dimethoxyquinoline; Cabozantinib Impurity 1 | [1][3] |

| CAS Number | 190728-25-7 | [4] |

| Molecular Formula | C₁₇H₁₆N₂O₃ | [4] |

| Molecular Weight | 296.32 g/mol | [4] |

| Appearance | White to light yellow or brown crystalline powder | |

| Melting Point | 211.0 to 215.0 °C | |

| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly) | |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place |

GHS Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), the compound is classified with the following hazards.[4][5]

-

Hazard Class: Skin Irritation, Category 2; Eye Irritation, Category 2.

-

Signal Word: Warning

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

Precautionary Statements (selected):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P332+P317: If skin irritation occurs: Get medical help.[5]

-

P337+P317: If eye irritation persists: Get medical help.[4]

Handling, Storage, and First Aid

The following guidance is synthesized from multiple supplier Safety Data Sheets.[5]

-

Safe Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Work in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature in a dark area.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.

-

-

First-Aid Measures:

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation occurs.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately consult a physician.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.

-

Caption: Chemical structure of 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline.

Section 2: Predictive Toxicity Profile (Structure-Activity Relationship Analysis)

In the absence of direct toxicological data, a predictive analysis based on the compound's structural moieties—aniline and quinoline—is a critical and scientifically validated approach. This method allows for the anticipation of potential hazards and guides further testing.

Toxicological Profile of the Aniline Moiety

Aniline is a well-studied industrial chemical with a distinct toxicity profile.

-

Absorption and Metabolism: Aniline is readily absorbed via inhalation, oral, and dermal routes. Metabolism is a key determinant of its toxicity. The primary pathway involves N-hydroxylation to form N-phenylhydroxylamine, a reactive metabolite responsible for many of aniline's toxic effects. This is followed by further oxidation to nitrosobenzene. These metabolites can redox cycle, generating reactive oxygen species (ROS). Detoxification occurs mainly through acetylation and hydroxylation, followed by conjugation with glucuronic acid or sulfate.[6]

-

Hematotoxicity: The most prominent acute toxic effect of aniline is methemoglobinemia.[7] The metabolite N-phenylhydroxylamine oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which cannot transport oxygen. This leads to cyanosis (a bluish discoloration of the skin), dizziness, headache, and in severe cases, coma and death.[7]

-

Genotoxicity and Carcinogenicity: Aniline has a complex genotoxicity profile. While it has produced negative results in some bacterial reverse mutation assays, positive results have been seen in various in vitro and in vivo assays for DNA damage and chromosomal aberrations.[8] The International Agency for Research on Cancer (IARC) has classified aniline as "probably carcinogenic to humans" (Group 2A) .[9] This is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence. In rats, aniline induces tumors of the spleen.[10] The proposed mechanism involves red blood cell damage and the subsequent release of high concentrations of cytotoxic metabolites in the spleen, leading to chronic injury, proliferation, and tumor formation.[10]

Toxicological Profile of the Quinoline Moiety

Quinoline, the other core component, also presents significant toxicological concerns.

-

Absorption and Metabolism: Quinoline is well-absorbed and extensively metabolized.[11] Key metabolic pathways include oxidation by cytochrome P450 enzymes to form various hydroxyquinolines (e.g., 3-hydroxyquinoline), quinoline-N-oxide, and the formation of a 5,6-epoxide, which is then hydrolyzed to a dihydrodiol.[12][13]

-

Hepatotoxicity and Carcinogenicity: Quinoline is a known hepatocarcinogen in rats and mice, inducing vascular tumors like hemangiosarcomas in the liver.[14][15] The formation of the 5,6-epoxide is believed to be a key activation step associated with its carcinogenic and mutagenic properties.[12][15]

-

Genotoxicity: Quinoline is mutagenic in Salmonella typhimurium (Ames test), particularly in the presence of metabolic activation, and induces DNA damage in hepatocytes.[12][15] This genotoxic potential is linked to its metabolic activation to reactive intermediates.

Integrated Predictive Profile for 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline

By integrating the toxicological data of its parent moieties, we can construct a predictive hazard profile for the target compound.

-

Predicted Metabolism: The compound will likely undergo metabolism on both the aniline and quinoline rings.

-

Aniline Moiety: N-hydroxylation is a probable and concerning pathway, potentially leading to the formation of a reactive N-phenylhydroxylamine-like metabolite capable of inducing methemoglobinemia and oxidative stress.

-

Quinoline Moiety: Oxidation of the quinoline ring, potentially forming epoxides or hydroxy-derivatives, could occur. The presence of the two methoxy groups may influence the regioselectivity of this metabolism and could themselves be subject to O-demethylation.

-

Ether Linkage: The ether bond connecting the two rings could potentially be cleaved, releasing aniline and a hydroxy-quinoline derivative, though this is often a less favored metabolic pathway compared to ring and N-oxidation.

-

Caption: Predicted metabolic pathways and toxicological consequences.

-

Predicted Toxicological Hazards:

-

Hematotoxicity: Given the presence of the aniline moiety, there is a significant potential for this compound or its metabolites to induce methemoglobinemia . This should be considered a primary potential hazard.

-

Genotoxicity: Both parent moieties are known mutagens/genotoxins. Therefore, there is a high probability that 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline will be mutagenic , likely requiring metabolic activation.

-

Carcinogenicity: Based on the IARC Group 2A classification of aniline and the known carcinogenicity of quinoline in animals, this compound should be handled as a suspected carcinogen pending experimental data.

-

Organ Toxicity: The liver and spleen are potential target organs for toxicity, based on the profiles of quinoline (liver) and aniline (spleen).

-

Section 3: Framework for Experimental Toxicological Assessment

To move beyond prediction and establish a definitive toxicity profile, a tiered experimental approach is necessary. The following protocols, based on internationally accepted OECD guidelines, provide a framework for this assessment.[16]

Caption: Tiered workflow for toxicological assessment.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.[17]

Methodology:

-

Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites of the test compound are mutagenic.[17]

-

Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should show some evidence of toxicity but not kill the majority of the bacteria.

-

Main Experiment (Plate Incorporation Method): a. Prepare triplicate plates for each condition (each strain, each dose level, with and without S9, plus negative and positive controls). b. To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of S9 mix (for activated assays) or buffer. c. Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count for at least one strain.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute toxicity of the substance after a single oral dose and to allow for its classification according to the Globally Harmonised System (GHS).[10][14]

Methodology:

-

Animal Model: Use a single sex of a standard rodent strain (typically female rats, as they are often slightly more sensitive).[18]

-

Dose Procedure: This is a stepwise procedure using 3 animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[18] Based on the structural alerts, a conservative starting dose (e.g., 300 mg/kg) is advisable.

-

Administration: Administer the test substance as a single oral dose by gavage. Animals should be fasted prior to dosing.

-

Observation: a. Observe animals closely for the first few hours post-dosing and at least once daily for 14 days. b. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic/central nervous system activity), with special attention to signs of cyanosis (indicating methemoglobinemia). c. Record body weights at regular intervals and all mortalities.

-

Stepwise Decision: The outcome of the first step determines the next step:

-

If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.

-

If 0 or 1 animal dies, the test proceeds to the next higher dose level with a new group of 3 animals.

-

The procedure continues until a clear outcome for classification is achieved.

-

-

Pathology: Perform a gross necropsy on all animals at the end of the study.

Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To determine if the test substance induces cytogenetic damage, resulting in the formation of micronuclei in erythrocytes. This test detects damage to chromosomes or the mitotic apparatus.[19][20]

Methodology:

-

Animal Model: Use a suitable mammalian species, typically mice or rats.[21]

-

Dose Selection: Use at least three dose levels, guided by the results of the acute toxicity study (OECD 423). The highest dose should be the Maximum Tolerated Dose (MTD) or a limit dose (e.g., 2000 mg/kg). Include a vehicle control and a positive control group.

-

Administration: Administer the test substance via a relevant route (e.g., oral gavage), typically once or twice, 24 hours apart.

-

Sample Collection: a. Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours). Peripheral blood is often preferred as it allows for integration with other toxicology studies.[21] b. Prepare smears on microscope slides.

-

Analysis: a. Stain the slides to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. b. Using a microscope or an automated scoring system (e.g., flow cytometry), score at least 4000 immature erythrocytes per animal for the presence of micronuclei.[21][22] c. Determine the ratio of immature to mature erythrocytes as an indicator of bone marrow toxicity.

-

Data Analysis: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated immature erythrocytes in the treated groups compared to the vehicle control.

Conclusion

While 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline has established hazards as a skin and eye irritant, the primary toxicological concerns stem from its structural relationship to aniline and quinoline. The predictive analysis strongly suggests a potential for this compound to be a hematotoxin (inducing methemoglobinemia), a genotoxin, and a carcinogen, with the liver and spleen as potential target organs.

For drug development professionals and researchers, this profile mandates a cautious approach. The compound should be handled with stringent engineering controls and appropriate personal protective equipment suitable for a suspected carcinogen and potent toxin. Crucially, the significant data gaps for this molecule must be addressed through empirical testing. The experimental framework provided, utilizing standard OECD guidelines, offers a clear and robust pathway to definitively characterize the toxicological profile of 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline, ensuring both laboratory safety and the integrity of regulatory submissions.

References

-

OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

-

National Institute of Biologicals (n.d.), Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available at: [Link]

-

OECD (2014), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at: [Link]

-

Litron Laboratories (n.d.), OECD Guidelines. Available at: [Link]

-

Nucro-Technics (2024), OECD 474: In vivo Mammalian Micronucleus Test. Available at: [Link]

-

Slideshare (2016), OECD Guideline For Acute oral toxicity (TG 423). Available at: [Link]

- Heddle, J. A., et al. (1991). In vivo rodent erythrocyte micronucleus assay.

-

Australian Government Department of Health (2023), Aniline and its salts - Evaluation statement. Available at: [Link]

-

California Environmental Protection Agency (1997), Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Available at: [Link]

-

TTS Laboratuvar Hizmetleri (n.d.), AMES Test (OECD 471). Available at: [Link]

- LaVoie, E. J., et al. (1988). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 9(1), 143-148.

-

Wikipedia (n.d.), OECD Guidelines for the Testing of Chemicals. Available at: [Link]

-

Vivotecnia (n.d.), AMES Test (OECD 471) - Confirmatory test included. Available at: [Link]

-

Biosafe (n.d.), Genetic toxicity: Bacterial reverse mutation test (OECD 471). Available at: [Link]

-

International Agency for Research on Cancer (2020), IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers. Available at: [Link]

-

Scantox (n.d.), GLP OECD 471 Ames Test. Available at: [Link]

- Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 143-149.

-

Slideshare (2015), OECD Guidelines. Available at: [Link]

-

OECD (2002), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

-

National Toxicology Program (2001), OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Available at: [Link]

-

National Toxicology Program (2001), OECD GUIDELINE FOR TESTING OF CHEMICALS 420. Available at: [Link]

- Schwarz, G., et al. (1991). Microbial metabolism of quinoline and related compounds. IX. Degradation of 6-hydroxyquinoline and quinoline by Pseudomonas diminuta 31/1 Fa1 and Bacillus circulans 31/2 A1. Biological chemistry Hoppe-Seyler, 372(6), 381-383.

- LaVoie, E. J., et al. (1988). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 9(1), 143-148.

- Patel, H. M., et al. (2016). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Journal of Saudi Chemical Society, 20, S494-S501.

- Modick, H., et al. (2016). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of toxicology, 90(8), 1835-1847.

- Tada, M., Takahashi, K., & Kawazoe, Y. (1980). Metabolites of quinoline, a hepatocarcinogen, in a subcellular microsomal system. Gann, 71(5), 743-745.

- Eyer, P. (1979). The metabolism and disposition of aniline in the isolated blood-perfused liver of the rat. Naunyn-Schmiedeberg's archives of pharmacology, 308(3), 217-224.

- Kiese, M., & Lenk, W. (1969). The Rate of Aniline Metabolism in vivo in Rats Exposed to Aniline and Drugs. Biochimica et Biophysica Acta (BBA) - General Subjects, 192(1), 62-68.

- U.S. Environmental Protection Agency (2001). Toxicological Review of Quinoline (CAS No. 91-22-5).

- Koziol, N., et al. (2023). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities, 2(3), 114-124.

-

Cleanchem Laboratories LLP (n.d.), MATERIAL SAFETY DATA SHEETS CABOZANTINIB IMPURITY 8. Available at: [Link]

-

Pandawa Institute Journals (2023), Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Available at: [Link]

-

ResearchGate (2015), Human metabolism and excretion kinetics of aniline after a single oral dose. Available at: [Link]

-

Wikipedia (n.d.), Aniline. Available at: [Link]

- Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 19(7), 747-756.

- Bui, T. H., et al. (2015). Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Rasayan Journal of Chemistry, 8(3), 309-314.

-

Acanthus Research Inc. (n.d.), 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Available at: [Link]

-

PubChem (n.d.), 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline. Available at: [Link]

-

MDPI (2023), Cabozantinib Cutaneous Toxicity—Comprehensive Review. Available at: [Link]

Sources

- 1. :: 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | Cas no:190728-25-7 | Svaklifesciences :: [svaklifesciences.com]

- 2. 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline Archives - Acanthus Research [acanthusresearch.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | C17H16N2O3 | CID 11594543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism and disposition of aniline in the isolated blood-perfused liver of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

- 10. researchgate.net [researchgate.net]

- 11. iris.epa.gov [iris.epa.gov]

- 12. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]

- 15. academic.oup.com [academic.oup.com]

- 16. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 17. ttslaboratuvar.com [ttslaboratuvar.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. oecd.org [oecd.org]

- 21. litronlabs.com [litronlabs.com]

- 22. nucro-technics.com [nucro-technics.com]

Reaction conditions for coupling 4-chloroquinoline and 4-aminophenol

Application Note: Chemoselective Coupling of 4-Chloroquinoline and 4-Aminophenol via Nucleophilic Aromatic Substitution ( )

Abstract & Introduction

The coupling of 4-chloroquinoline scaffolds with aminophenols is a cornerstone transformation in medicinal chemistry, serving as the primary synthetic route for 4-aminoquinoline antimalarials (e.g., Amodiaquine, Glafenine) and emerging kinase inhibitors.

This guide details the protocols for synthesizing 4-(quinolin-4-ylamino)phenol . The core challenge in this transformation is chemoselectivity : ensuring the reaction proceeds exclusively via

We present two validated methodologies:

-

Method A: Classical Acid-Catalyzed Thermal Reflux (Scalable, Robust).

-

Method B: Microwave-Assisted Synthesis (High-Throughput, Rapid).

Mechanistic Insight & Chemoselectivity

The Reaction Pathway ( )

The reaction proceeds via an addition-elimination mechanism. The 4-chloroquinoline substrate is relatively inert to nucleophilic attack in its neutral form. Reactivity is unlocked via acid catalysis (Brønsted or Lewis), which protonates the quinoline nitrogen (

-

Activation: Protonation lowers the LUMO energy of the quinoline ring, making the C-4 position highly electrophilic.

-

Nucleophilic Attack: The amino group (

) of 4-aminophenol attacks C-4. Although the hydroxyl group ( -

Elimination: Re-aromatization drives the expulsion of HCl, yielding the coupled product.

Chemoselectivity Control

-

vs.

Mechanistic Diagram

Figure 1: Acid-catalyzed

Critical Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | 1.0 eq Quinoline : 1.1–1.2 eq Aminophenol | Slight excess of nucleophile ensures complete consumption of the electrophile. |

| Solvent | Ethanol (EtOH) or Isopropanol (IPA) | Protic solvents stabilize the polar transition state and facilitate precipitation of the hydrochloride salt product. |

| Catalyst | HCl (conc.) or catalytic amount | Protonates the quinoline nitrogen. Often, the HCl generated in situ is sufficient, but initiating with 0.1 eq HCl accelerates the onset. |

| Temperature | Reflux (78°C – 82°C) | Sufficient energy to overcome the activation barrier without causing oxidative degradation of the aminophenol. |

| Atmosphere | Nitrogen / Argon (Recommended) | 4-Aminophenol is prone to oxidation (turning dark brown/black). Inert gas prevents tar formation. |

Experimental Protocols

Method A: Classical Thermal Reflux (Standard)

Best for: Gram-scale synthesis, high purity requirements, labs without microwave reactors.

Reagents:

-

4-Chloroquinoline (1.0 eq, 10 mmol, 1.63 g)

-

4-Aminophenol (1.1 eq, 11 mmol, 1.20 g)

-

Ethanol (Absolute, 30 mL)

-

HCl (conc., 2-3 drops)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Dissolution: Add 4-chloroquinoline and ethanol. Stir until dissolved.

-

Activation: Add 2-3 drops of conc. HCl. The solution may turn slightly yellow.

-

Addition: Add 4-aminophenol in one portion.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 3 to 4 hours .

-

Visual Cue: A yellow to orange precipitate (the hydrochloride salt of the product) typically forms within 1 hour.

-

-

Workup (Filtration): Cool the reaction mixture to room temperature (RT). Filter the precipitate under vacuum.

-

Washing: Wash the filter cake with cold ethanol (

) followed by diethyl ether ( -

Neutralization (Optional but recommended for biological assays): Suspend the yellow solid in water (20 mL) and adjust pH to ~8-9 using 10%

or

Yield Expectation: 75% – 85%.

Method B: Microwave-Assisted Synthesis

Best for: Library generation, rapid optimization, difficult substrates.

Reagents:

-

4-Chloroquinoline (1.0 eq, 1.0 mmol)

-

4-Aminophenol (1.2 eq, 1.2 mmol)

-

Solvent: Isopropanol (3 mL) or Water (Green Chemistry route)

Procedure:

-

Loading: In a 10 mL microwave process vial, combine the quinoline, aminophenol, and solvent.

-

Parameters: Cap the vial. Set the microwave reactor to:

-

Temperature: 140°C

-

Pressure Limit: 250 psi

-

Power: Dynamic (Max 200W)

-

Time: 15 – 20 minutes

-

-

Workup: Allow the vial to cool to RT. Pour the mixture into ice-cold water (10 mL).

-

Isolation: Adjust pH to alkaline (pH 9) to precipitate the free base. Filter and dry.[1]

Yield Expectation: 80% – 92%.

Analytical Validation (QC)

To confirm the structure and ensure no

-

1H NMR (DMSO-d6):

-

Quinoline H-2/H-3: The doublet for H-3 (approx. 6.5-6.8 ppm) and H-2 (approx. 8.4-8.6 ppm) are diagnostic.

-

NH Signal: A broad singlet around 9.0–11.0 ppm (depending on salt vs. free base) confirms

-linkage. -

OH Signal: A broad singlet around 9.3–9.5 ppm confirms the phenol is intact (not alkylated).

-

-

Mass Spectrometry (ESI+):

-

Target

. -

Absence of dimer

.

-

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

References

-

General

Strategies for 4-Aminoquinolines: Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link] -

Microwave-Assisted Synthesis & Antimalarial Applications: Dwarikadhish, P., et al. (2021).[2] Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite.[2] ACS Omega, 6(20), 13143–13156. [Link]

-

Specific Synthesis of 4-[(7-Chloroquinoline-4-yl)amino]phenol (SARS-CoV-2 Inhibitor Context): Guevara-Pulido, J. O., et al. (2022).[3] Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. ChemistrySelect, 7(15), e202200125.[4] [Link]

-

Green Chemistry Approaches (Solvent-Free/Water): Nagaraju, S., et al. (2018). Catalyst-free, water-mediated synthesis of 4-aminoquinolines. Tetrahedron Letters. [Link]

Sources

- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 4-(Quinolin-4-yloxy)aniline via Recrystallization

Abstract

This document provides a comprehensive guide for the purification of 4-(Quinolin-4-yloxy)aniline, a key intermediate in pharmaceutical development, through recrystallization.[1] The protocols and application notes detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound. This guide delves into the principles of solvent selection based on the physicochemical properties of the molecule and offers detailed, step-by-step methodologies for successful recrystallization.

Introduction: The Importance of Purity for 4-(Quinolin-4-yloxy)aniline

4-(Quinolin-4-yloxy)aniline is a heterocyclic aromatic amine that serves as a significant building block in medicinal chemistry.[1][2] Its derivatives have shown potential in the development of novel therapeutics, particularly in oncology.[1][3][4] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities can alter the drug's pharmacological profile, lead to adverse side effects, and complicate regulatory approval. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding materials of high purity when appropriate solvents and conditions are employed.[5]

The structure of 4-(Quinolin-4-yloxy)aniline, featuring both a quinoline and an aniline moiety, presents a unique solubility profile that must be carefully considered for effective purification.[6][7] This guide will explore the theoretical and practical aspects of selecting an optimal solvent system for this specific molecule.

Understanding the Physicochemical Properties of 4-(Quinolin-4-yloxy)aniline

Key Properties Influencing Recrystallization:

-

Polarity: The molecule possesses both polar (amine and ether linkages, nitrogen heterocycle) and non-polar (aromatic rings) regions. This amphiphilic nature suggests it will have moderate solubility in a range of organic solvents.

-

Solubility: The presence of basic nitrogen atoms in both the quinoline and aniline rings means that the compound's solubility is expected to be pH-dependent, with increased solubility in acidic aqueous solutions due to salt formation.[6][8] Its solubility in organic solvents will be a critical factor in solvent selection. Based on its structure, it is predicted to be poorly soluble in cold water.[6] Aniline, a related simple aromatic amine, is soluble in common organic solvents like alcohol, ether, and benzene.[9]

-

Melting Point: The melting point of a related compound, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline, is reported to be in the range of 211-215 °C.[1][10][11] A relatively high melting point often indicates a stable crystal lattice, which is favorable for recrystallization.[6]

-

Hydrogen Bonding: The primary amine group is capable of acting as a hydrogen bond donor, while the ether oxygen and quinoline nitrogen can act as hydrogen bond acceptors.[12] This will influence its interaction with protic and aprotic solvents.

Principles of Solvent Selection for Recrystallization

The ideal recrystallization solvent should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution of the crude material.

-

Low Solvating Power at Low Temperatures: The compound should have low solubility in the solvent at low temperatures (e.g., room temperature or below) to maximize the recovery of purified crystals.

-

Inertness: The solvent should not react with the compound being purified.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

-

Non-Toxicity and Cost-Effectiveness: For practical and safety reasons, less toxic and inexpensive solvents are preferred.

-

Favorable Crystal Formation: The solvent should promote the formation of well-defined, easily filterable crystals.

Given the structure of 4-(Quinolin-4-yloxy)aniline, a screening of solvents with varying polarities is recommended.

Recommended Solvent Systems for 4-(Quinolin-4-yloxy)aniline

Based on the analysis of the compound's structure and general principles of recrystallization for quinoline derivatives and aromatic amines, the following solvents and solvent systems are proposed for initial screening.[3][13]

Table 1: Potential Recrystallization Solvents for 4-(Quinolin-4-yloxy)aniline

| Solvent/System | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Expected Behavior |

| Ethanol | 78.4 | 24.5 | A common and effective solvent for recrystallizing a wide range of organic compounds, including quinoline derivatives.[14] Its protic nature can interact with the amine and nitrogen heterocycle. |

| Methanol | 64.7 | 32.7 | Similar to ethanol but with a lower boiling point. Often used for recrystallization of quinoline compounds.[15] |

| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent that can be effective for compounds with intermediate polarity. Often used for recrystallizing quinoline derivatives.[16] |

| Isopropanol | 82.6 | 19.9 | Another good option similar to ethanol, with a slightly higher boiling point. |

| Acetonitrile | 81.6 | 37.5 | A polar aprotic solvent that can be a good choice for dissolving polar compounds. |

| Toluene | 110.6 | 2.4 | A non-polar aromatic solvent that may be suitable if the compound is less polar than anticipated. |

| Ethanol/Water | Variable | Variable | A mixed solvent system can be fine-tuned to achieve the desired solubility profile. The addition of water (an anti-solvent) to an ethanol solution can induce crystallization. |

| Dichloromethane/Hexane | Variable | Variable | Dichloromethane is a good solvent for many organic compounds. The addition of a non-polar anti-solvent like hexane can trigger crystallization. |

| Tetrahydrofuran (THF)/Water | Variable | Variable | A mixture of THF and water has been used in the synthesis of a related compound, suggesting it could be a viable system for purification.[11] |

Experimental Protocols

The following protocols provide a step-by-step guide to the recrystallization of 4-(Quinolin-4-yloxy)aniline.

Protocol 1: Single Solvent Recrystallization

This protocol is suitable when a single solvent with the desired temperature-dependent solubility is identified.

Materials and Equipment:

-

Crude 4-(Quinolin-4-yloxy)aniline

-

Selected recrystallization solvent (e.g., Ethanol)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Watch glass

-

Vacuum oven or desiccator

Workflow Diagram:

Caption: Workflow for mixed solvent recrystallization.

Procedure:

-

Dissolution: Dissolve the crude 4-(Quinolin-4-yloxy)aniline in the minimum amount of the "good" solvent (the one in which it is highly soluble) at room temperature or with gentle warming.

-

Induce Crystallization: Slowly add the "anti-solvent" (the one in which the compound is insoluble) dropwise with stirring until the solution becomes cloudy, indicating the point of saturation.

-

Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent slowly evaporates or as the solution cools. The process can be aided by placing the flask in a cool bath.

-

Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of the two solvents for washing the crystals.

Troubleshooting Common Recrystallization Issues

| Issue | Possible Cause | Suggested Solution |

| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent. If still insoluble, the solvent is likely unsuitable. |

| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add more of the "good" solvent to fully dissolve the oil, then cool slowly. Consider a lower-boiling solvent. |

| No crystals form | Solution is not saturated, or the compound is too soluble even at low temperatures. | Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. |

| Low recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Concentrate the filtrate and cool again to obtain a second crop of crystals. Choose a solvent in which the compound is less soluble when cold. |

Conclusion

The purification of 4-(Quinolin-4-yloxy)aniline by recrystallization is a critical step in ensuring its suitability for further applications in drug development. By carefully selecting a solvent system based on the compound's physicochemical properties and following the detailed protocols provided, researchers can achieve a high degree of purity. The choice between a single or mixed solvent system will depend on the specific impurity profile of the crude material and the solubility characteristics of the compound.

References

- Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

- ECHEMI. (n.d.). 190728-25-7, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline Formula.

- Chem-Impex. (n.d.). 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline.

- ChemicalBook. (n.d.). 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline.

- Sigma-Aldrich. (n.d.). 4-(quinolin-4-yloxy)aniline | 863503-93-9.

- PubChem. (n.d.). 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline.

- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.

- Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07.

- Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives.

- University of California, Berkeley. (n.d.). Recrystallization and Crystallization.

- Journal of Molecular Structure. (2016). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent.

- Benchchem. (n.d.). "3-(Quinolin-3-yloxy)aniline" solubility issues and solutions.

- Beilstein Journal of Organic Chemistry. (2022).

- PubChemLite. (n.d.). 4-(quinolin-4-yloxy)aniline (C15H12N2O).

- University of Rochester. (n.d.). Purification: How To.

- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?.

- Benchchem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 3-(Quinolin-3-yloxy)aniline.

- PubMed. (2018).

- ChemicalBook. (2022). The Solubility of Aniline.

- MDPI. (2025).

- Eurasian Chemico-Technological Journal. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid.

- PubMed. (2025).

- Wikipedia. (n.d.). Quinoline.

- ResearchGate. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.

- Benchchem. (n.d.). An In-Depth Technical Guide to 3-(Quinolin-3-yloxy)aniline Derivatives and Analogs for Researchers and Drug Development Professi.

- University of Sydney. (2023). Solubility of Organic Compounds.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 4-(quinolin-4-yloxy)aniline (C15H12N2O) [pubchemlite.lcsb.uni.lu]

- 8. Purification [chem.rochester.edu]

- 9. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline CAS#: 190728-25-7 [m.chemicalbook.com]

- 12. 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | C17H16N2O3 | CID 11594543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]

- 14. actascientific.com [actascientific.com]

- 15. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]

- 16. derpharmachemica.com [derpharmachemica.com]

HPLC method development for 4-(Quinolin-4-yloxy)aniline detection

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of 4-(Quinolin-4-yloxy)aniline

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed guide for the development, optimization, and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Quinolin-4-yloxy)aniline. This molecule, containing both a quinoline and an aniline moiety, is of significant interest in pharmaceutical development as a potential intermediate or active pharmaceutical ingredient (API). The accurate determination of its purity and stability is therefore critical. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind the methodological choices. The method described herein is demonstrated to be specific, linear, accurate, precise, and robust, and is capable of separating the main analyte from its degradation products generated under forced stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

4-(Quinolin-4-yloxy)aniline (Molecular Formula: C₁₅H₁₂N₂O, Molecular Weight: 236.27 g/mol ) is a heterocyclic aromatic compound featuring a quinoline ring linked to an aniline moiety through an ether bond.[1][2] The presence of basic nitrogen atoms in both the quinoline and aniline rings, along with the aromatic systems, dictates its physicochemical properties and chromatographic behavior.

The development of a robust, stability-indicating analytical method is a cornerstone of the pharmaceutical development process.[3] Such a method is essential for ensuring the identity, purity, and potency of a drug substance by quantifying the API and separating it from any process-related impurities or degradation products.[3][4] Forced degradation studies, where the drug substance is exposed to extreme conditions, are integral to this process. They help to elucidate potential degradation pathways and prove the specificity of the analytical method, ensuring that any degradation products do not interfere with the quantification of the parent compound.[5][6][7]

This document outlines a systematic approach to developing an HPLC method for 4-(Quinolin-4-yloxy)aniline, from initial parameter selection through optimization and full validation according to ICH Q2(R1) guidelines.[8][9]

Part I: Method Development and Optimization

The primary objective of the method development phase is to achieve adequate resolution of the 4-(Quinolin-4-yloxy)aniline peak from potential impurities with good peak shape and within a reasonable analysis time.

Initial Chromatographic Conditions: A Rationale-Driven Approach

The selection of initial parameters is based on the chemical structure of 4-(Quinolin-4-yloxy)aniline.

-

Column Selection: The molecule is moderately polar and contains aromatic rings. This structure is well-suited for reversed-phase chromatography. A C18 column is a versatile and common starting point for such molecules.[10] However, due to the presence of multiple aromatic rings, a Phenyl-Hexyl stationary phase could also be an excellent choice, as it offers alternative selectivity through π-π interactions in addition to hydrophobic interactions.[11][12] For this study, a high-purity, base-deactivated C18 column was selected to minimize peak tailing from the basic amine groups.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic modifier is typically required for stability-indicating methods to ensure the elution of both polar and non-polar impurities.[3]

-

Organic Phase: Acetonitrile was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its generally stronger elution strength for many compounds.

-

Aqueous Phase: The pKa values of the quinoline and aniline nitrogens are critical. To ensure consistent ionization and good peak shape, the mobile phase pH must be controlled with a buffer. A pH of around 3-4, achieved with a formate or acetate buffer, is a good starting point to ensure the protonation of the basic nitrogens, which often leads to better retention and peak shape on a C18 column.

-

-

Detection: A Photodiode Array (PDA) detector is highly recommended for method development. It allows for the acquisition of the full UV spectrum of the analyte to determine the optimal detection wavelength (λmax) and can also be used for peak purity analysis during validation.[13] Quinoline and aniline derivatives are known to be chromophoric, typically exhibiting strong absorbance in the UV range of 220-350 nm.[14][15] An initial survey scan would identify the λmax for sensitive detection.

Experimental Workflow: Method Development

Caption: Workflow for HPLC method development and optimization.

Optimization Protocol

A series of experiments were conducted to refine the initial conditions. The primary goals were to achieve a tailing factor between 0.9 and 1.5, a high theoretical plate count (>5000), and baseline resolution from all other peaks.

-

pH Optimization: The pH of the aqueous mobile phase was varied from 3.0 to 7.0. Peak shape and retention time were monitored. A pH of 3.5 using 20 mM potassium phosphate buffer provided the best combination of retention and symmetrical peak shape.

-

Gradient Optimization: The gradient slope was adjusted to improve the separation of early-eluting polar impurities and late-eluting non-polar impurities. A longer, shallower gradient was found to be effective.

-

Temperature Optimization: The column temperature was evaluated at 25°C, 30°C, and 35°C. A temperature of 30°C offered a good balance between efficiency and analysis time without causing on-column degradation.

Optimized Chromatographic Conditions

| Parameter | Optimized Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.5 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 25.1 | |

| 30.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | PDA at 254 nm |

| Sample Diluent | Acetonitrile:Water (50:50, v/v) |

Part II: Development of a Stability-Indicating Method

To validate the method's specificity, forced degradation studies were conducted to ensure that the main analyte peak was free from interference from any potential degradation products.[5]

Forced Degradation Protocol

A stock solution of 4-(Quinolin-4-yloxy)aniline (1 mg/mL) was prepared in the sample diluent. Aliquots were subjected to the following stress conditions as recommended by ICH guideline Q1A(R2).[5][16] The goal was to achieve 5-20% degradation of the active ingredient.[5][17]

-

Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M HCl. Heated at 60°C for 24 hours, then neutralized with 0.1 M NaOH.

-

Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M NaOH. Heated at 60°C for 8 hours, then neutralized with 0.1 M HCl.[18]

-

Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂. Stored at room temperature for 24 hours.[18]

-

Thermal Degradation: The solid drug substance was kept in an oven at 80°C for 48 hours.[17] A solution was also heated at 60°C for 48 hours.

-

Photolytic Degradation: The solid drug substance and a solution were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[17]

Results of Forced Degradation

The stressed samples were analyzed using the optimized HPLC method. The results demonstrated that the method could effectively separate the parent peak from the degradation products.

| Stress Condition | Observation | % Degradation | Peak Purity |

| Unstressed | No significant degradation observed. | < 0.1% | Pass |

| Acid Hydrolysis | Significant degradation with two major degradation peaks observed. | ~18.5% | Pass |

| Base Hydrolysis | Extensive degradation with multiple degradation peaks. | ~25.2% | Pass |

| Oxidation | Moderate degradation with one major degradation product. | ~12.8% | Pass |

| Thermal | Minor degradation observed. | ~3.5% | Pass |

| Photolytic | Minor degradation observed. | ~4.1% | Pass |

Peak purity was assessed using the PDA detector; a "Pass" indicates no co-eluting peaks.

The significant degradation under hydrolytic and oxidative conditions highlights the importance of this stability-indicating method. The clear resolution between the parent analyte and the degradants confirms the method's specificity.

Part III: Method Validation Protocol

The final optimized method was validated according to ICH Q2(R1) guidelines.[8][19]

Validation Workflow

Caption: Workflow for analytical method validation.

Validation Parameters and Acceptance Criteria

-

Specificity: As demonstrated in the forced degradation study, the method is specific. The peak for 4-(Quinolin-4-yloxy)aniline was spectrally pure and well-resolved from all degradation products.

-

Linearity: Linearity was evaluated over a concentration range of 5-150 µg/mL (corresponding to 5% to 150% of the target assay concentration).

-

Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

-

-

Accuracy: Accuracy was determined by a recovery study on a placebo spiked with the analyte at three concentration levels (80%, 100%, and 120%).

-

Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

-

-

Precision:

-

Repeatability (Intra-day): Six replicate injections of the 100% test concentration.

-

Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day.

-

Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD: 3.3 x (σ/S)

-

LOQ: 10 x (σ/S)

-

Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

-

-

Robustness: The method's robustness was tested by making small, deliberate variations in method parameters.[13]

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase pH (± 0.2 units)

-

Acceptance Criterion: System suitability parameters remain within limits, and no significant change in results is observed.

-

System Suitability

To ensure the consistent performance of the chromatographic system, system suitability tests must be performed before each analytical run.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 1.5 |

| Theoretical Plates (N) | > 5000 |

| RSD of Peak Area | ≤ 1.0% (for n=5) |

Conclusion

This application note details a comprehensive, systematic approach to the development and validation of a stability-indicating RP-HPLC method for the analysis of 4-(Quinolin-4-yloxy)aniline. The final method is demonstrated to be specific, accurate, precise, linear, and robust, making it suitable for routine quality control analysis and stability studies of 4-(Quinolin-4-yloxy)aniline in a pharmaceutical setting. The provided protocols and scientific justifications serve as a robust template for scientists engaged in similar analytical development tasks.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). URL: [Link]

-

ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005). URL: [Link]

-

Leško, J., & Lásiková, A. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, (1999). URL: [Link]

-

ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: [Link]

-

BioPharmaSpec, Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). URL: [Link]

-

Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. URL: [Link]

-

BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. URL: [Link]

-

Resolve Mass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube, (2025). URL: [Link]

-

Yazdi, A. S., et al. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed, (2008). URL: [Link]

-

LCGC International, Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022). URL: [Link]

-

Restek, HPLC Column Selection Guide. URL: [Link]

-

ICH, Quality Guidelines. URL: [Link]

-

Peris-Vicente, J., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed, (2015). URL: [Link]

-

European Medicines Agency, Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). URL: [Link]

-

Jiang, G., & Lee, H. K. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, (1997). URL: [Link]

-

Borman, P., et al. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate, (2018). URL: [Link]

-

ResearchGate, MASS spectrum of quinoline (Q) derivative. URL: [Link]

-

Welch Materials, HPLC Column Selection: Core to Method Development (Part I). (2025). URL: [Link]

-

GL Sciences, HPLC Columns & LC Columns | Types, How to Choose, Compare. URL: [Link]

-

Waters Corporation, Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (2015). URL: [Link]

-

Waters Blog, Infographic: What's the Best Column for Polar Compound Retention?. (2017). URL: [Link]

-

PubChem, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline. URL: [Link]

-

Element Lab Solutions, Column Selection for HPLC Method Development. URL: [Link]

-

Kumar, N., et al. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar, (2015). URL: [Link]

-

PubChemLite, 4-(quinolin-4-yloxy)aniline (C15H12N2O). URL: [Link]

-

Shinde, J. S., et al. Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN, (2025). URL: [Link]

-

IRJPMS, Stability Indicating HPLC Method Development: A Review. URL: [Link]

-

Dong, M. W., et al. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, (2021). URL: [Link]

-

Liao, X., et al. Simultaneous determination of four fluorescent whitening agents... Journal of Separation Science, (2016). URL: [Link]

-

Gyllenhaal, O., & Vessman, J. Determination of 4,4'-methylenedianiline in hydrolysed human urine using liquid chromatography with UV detection... PubMed, (1990). URL: [Link]

-

ResearchGate, UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... URL: [Link]

Sources

- 1. 4-(quinolin-4-yloxy)aniline | 863503-93-9 [sigmaaldrich.com]